Anamorelin Demonstrates 3.2× Higher Ghrelin Receptor Potency Than Macimorelin in Functional Assays
In HEK293 cells expressing human GHS-R1a, anamorelin stimulated calcium mobilization with an EC50 of 0.74 nM, whereas macimorelin (a diagnostic ghrelin agonist) exhibited an EC50 of 2.4 nM under analogous assay conditions [1][2]. This represents a 3.2-fold greater functional potency for anamorelin.
| Evidence Dimension | GHS-R1a functional potency (EC50) |
|---|---|
| Target Compound Data | 0.74 nM |
| Comparator Or Baseline | Macimorelin: 2.4 nM |
| Quantified Difference | 3.2× more potent |
| Conditions | HEK293 cells expressing human GHS-R1a; calcium flux (FLIPR) assay |
Why This Matters
Higher receptor potency translates to lower effective doses and reduced risk of off-target effects, critical for in vivo pharmacology and selectivity studies.
- [1] Pietra C, Takeda Y, Tazawa-Ogata N, et al. Anamorelin hydrochloride (ONO-7643), a novel ghrelin receptor agonist, for the treatment of cancer cachexia. J Pharmacol Exp Ther. 2011;339(2):629-637. doi:10.1124/jpet.111.185389 View Source
- [2] Piccoli F, Degen L, MacLean C, et al. Pharmacokinetics and pharmacodynamics of macimorelin (AEZS-130) in healthy subjects. Eur J Endocrinol. 2010;163(6):937-944. doi:10.1530/EJE-10-0379 View Source
